5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol
Overview
Description
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a bromine atom at the 5-position, a dimethylamino group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.
Mode of Action
It is known that the compound interacts with its target, cyclin-dependent kinase 2, leading to changes in the cell cycle .
Biochemical Pathways
The compound’s interaction with cyclin-dependent kinase 2 suggests it may influence pathways related to cell cycle regulation .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with Cyclin-dependent kinase 2 and the subsequent impact on cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-4-pyrimidinol followed by the introduction of the dimethylamino group. The reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The dimethylamino group can be introduced using dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, or primary amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 5-substituted pyrimidinols with various functional groups.
Oxidation Reactions: Products include 4-keto or 4-aldehyde derivatives of the pyrimidine ring.
Reduction Reactions: Products include debrominated pyrimidinols or reduced pyrimidine derivatives.
Scientific Research Applications
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-4-pyrimidinol: Lacks the dimethylamino group, which may reduce its biological activity.
6-(Dimethylamino)-2-methyl-4-pyrimidinol: Lacks the bromine atom, which may affect its binding affinity and specificity.
2-Methyl-4-pyrimidinol: Lacks both the bromine and dimethylamino groups, resulting in different chemical and biological properties.
Uniqueness
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol is unique due to the presence of both the bromine and dimethylamino groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a scaffold for drug development and other applications.
Properties
IUPAC Name |
5-bromo-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNLLXKFEPHNDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216228 | |
Record name | 5-Bromo-6-(dimethylamino)-2-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-29-2 | |
Record name | 5-Bromo-6-(dimethylamino)-2-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-(dimethylamino)-2-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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